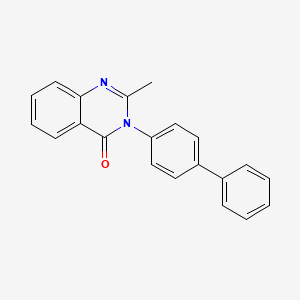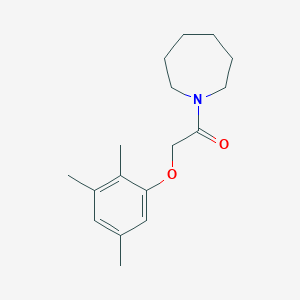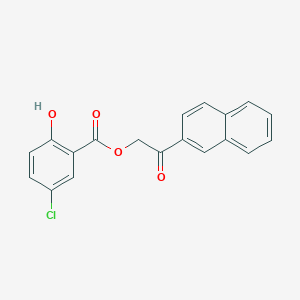![molecular formula C18H20N2S B5749106 2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B5749106.png)
2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl chloride and o-phenylenediamine.
Formation of Benzimidazole Core: The o-phenylenediamine undergoes cyclization with a suitable carbonyl compound, such as formic acid or acetic acid, to form the benzimidazole core.
Introduction of Methylsulfanyl Group: The benzimidazole core is then reacted with 4-tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzimidazole core.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzimidazole derivatives
Substitution: Nitrated or halogenated benzimidazole derivatives
Applications De Recherche Scientifique
2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell division, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(4-tert-butylphenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
- **2-[(4-tert-butylphenyl)methylsulfanyl]-N-phenylacetamide
- **2-tert-Butyl-4-methylphenol
Uniqueness
2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole is unique due to the presence of both the tert-butylphenyl and methylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-18(2,3)14-10-8-13(9-11-14)12-21-17-19-15-6-4-5-7-16(15)20-17/h4-11H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPROQHNYACYYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-METHOXYPHENYL)-5-[(4-METHYLPIPERIDINO)METHYL]-1,2,4-OXADIAZOLE](/img/structure/B5749026.png)
![2-HYDROXY-5-{[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID](/img/structure/B5749040.png)
![2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B5749048.png)
![2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B5749054.png)



![2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione](/img/structure/B5749078.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)
![N-[2-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5749110.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)
